molecular formula C12H15NO3 B3021938 cis-Benzyl 3-hydroxycyclobutylcarbamate CAS No. 937376-05-1

cis-Benzyl 3-hydroxycyclobutylcarbamate

Cat. No.: B3021938
CAS No.: 937376-05-1
M. Wt: 221.25 g/mol
InChI Key: BCFMGQOQYWGLIL-UHFFFAOYSA-N
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Description

cis-Benzyl 3-hydroxycyclobutylcarbamate: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol It is known for its unique structure, which includes a cyclobutyl ring, a hydroxyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate typically involves the reaction of benzyl carbamate with a cyclobutyl derivative under specific conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of cis-Benzyl 3-hydroxycyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes by forming stable complexes or interact with receptors to modulate biological responses .

Comparison with Similar Compounds

Uniqueness: cis-Benzyl 3-hydroxycyclobutylcarbamate is unique due to its specific cis-configuration, which can influence its reactivity, binding affinity, and overall chemical behavior. This configuration can lead to distinct biological and chemical properties compared to its trans-isomer and other similar compounds .

Properties

IUPAC Name

benzyl N-(3-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMGQOQYWGLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599995, DTXSID301173982
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130396-60-0, 1403766-86-8
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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